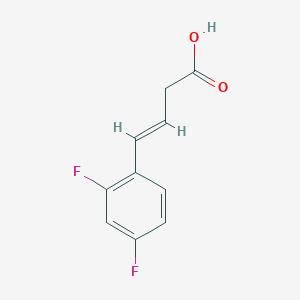

4-(2,4-Difluorophenyl)but-3-enoic acid

Description

4-(2,4-Difluorophenyl)but-3-enoic acid is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of a difluorophenyl group attached to a butenoic acid moiety

Properties

IUPAC Name |

(E)-4-(2,4-difluorophenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWZYUZWBSAQW-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)but-3-enoic acid typically involves the reaction of 2,4-difluorobenzene with but-3-enoic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with but-3-enoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)but-3-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)but-3-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The butenoic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 4-(2,4-Difluorophenyl)butanoic acid

- 4-(2,4-Difluorophenyl)but-2-enoic acid

- 4-(2,4-Difluorophenyl)but-3-yn-2-ol

Uniqueness

4-(2,4-Difluorophenyl)but-3-enoic acid is unique due to the presence of both the difluorophenyl group and the but-3-enoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-(2,4-Difluorophenyl)but-3-enoic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a butenoic acid backbone substituted with a difluorophenyl group. The presence of the fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For example, derivatives of α,γ-diketo acids have been shown to inhibit NS5B polymerase, which is crucial in viral replication and has implications in cancer therapy . The 2,4-difluorophenyl group has been identified as a promising specificity domain for enhancing biological activity in these contexts.

Enzyme Inhibition

The compound may function by inhibiting key enzymes involved in metabolic pathways. For instance, inhibitors of kynurenine-3-hydroxylase have been linked to neuroprotective effects in neurodegenerative diseases . This mechanism could be extrapolated to explore the effects of this compound in similar contexts.

Cellular Pathways

The disruption of cellular pathways is another proposed mechanism. Compounds that interact with cell membranes or alter gene expression can lead to significant biological effects. The potential for this compound to affect such pathways warrants further investigation.

Comparative Studies

Case Studies

While direct case studies on this compound are sparse, related compounds provide insights into its potential applications:

- Antiviral Activity : A study demonstrated that compounds with similar structural features effectively inhibited viral replication in vitro. This suggests that this compound may possess antiviral properties worth exploring.

- Neuroprotection : Research on kynurenine pathway inhibitors shows promise for treating neurodegenerative diseases. The structural similarities with known inhibitors suggest potential therapeutic applications in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.